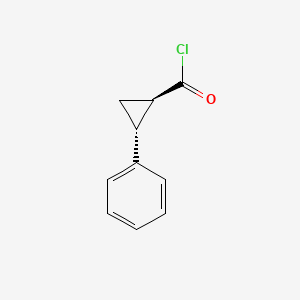

trans-2-Phenylcyclopropanecarbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80667. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-2-phenylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODZBMGDYKEZJG-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246007 | |

| Record name | trans-2-Phenyl-1-cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-87-7 | |

| Record name | trans-2-Phenyl-1-cyclopropanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarbonyl chloride, 2-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 939-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Phenyl-1-cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-phenylcyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Applications of trans-2-Phenylcyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Phenylcyclopropanecarbonyl chloride is a key chemical intermediate primarily utilized in the synthesis of pharmacologically active compounds. Its unique strained ring structure and reactive acyl chloride group make it a valuable building block for creating complex molecules with specific stereochemistry. This guide provides a comprehensive overview of its primary applications, focusing on its role in the development of potential antipsychotic agents targeting dopamine receptors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in their drug discovery and development endeavors.

Core Application: Synthesis of Dopamine Receptor Antagonists

The principal application of this compound is in the synthesis of a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines.[1] These compounds have been investigated as potential antipsychotic agents due to their activity as mixed dopamine D2 and D4 receptor antagonists.[1] The trans-phenylcyclopropylmethyl moiety is a critical pharmacophore that contributes to the binding affinity and selectivity of these compounds for dopamine receptors.

Significance in Drug Development

Dopamine D2 and D4 receptors are key targets in the treatment of schizophrenia and other psychotic disorders. The development of ligands with mixed D2/D4 antagonism is a strategic approach to achieving antipsychotic efficacy with potentially fewer side effects compared to non-selective dopamine antagonists. The arylpiperazine derivatives synthesized from this compound have shown promise in this area, exhibiting high affinity for these receptors.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of representative trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines for human dopamine D2 and D4 receptors, as well as the serotonin 5-HT2A receptor.

| Compound | Aryl Group | D2 (Ki, nM) | D4 (Ki, nM) | 5-HT2A (Ki, nM) | D2/D4 Selectivity Ratio |

| 1a | Phenyl | 15 | 3.5 | 30 | 4.3 |

| 1b | 2-Methoxyphenyl | 8.1 | 1.2 | 18 | 6.8 |

| 1c | 3-Chlorophenyl | 22 | 4.8 | 45 | 4.6 |

| 1d | 4-Fluorophenyl | 12 | 2.1 | 25 | 5.7 |

Data extracted from Zhang et al., J. Med. Chem. 2000, 43, 21, 3923-3932.

Synthetic Methodologies

Synthesis of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines

The synthesis of the target arylpiperazine compounds involves a multi-step process starting from this compound.

-

Amide Formation: To a solution of the appropriate arylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of this compound (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude amide is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

-

Reduction: The purified amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LAH) (2.0 eq) in THF at 0 °C. The mixture is then refluxed for 6 hours.

-

Quenching and Extraction: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate.

-

Final Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or crystallization.

Caption: Synthetic workflow for arylpiperazine derivatives.

Synthesis of trans-2-Phenylcyclopropylamine via Curtius Rearrangement

This compound also serves as a precursor for the synthesis of trans-2-phenylcyclopropylamine, a monoamine oxidase inhibitor. This transformation is achieved through a Curtius rearrangement.

-

Azide Formation: this compound (1.0 eq) is dissolved in acetone and cooled to 0 °C. A solution of sodium azide (1.5 eq) in water is added dropwise, and the mixture is stirred vigorously for 1 hour.

-

Extraction: The resulting acyl azide is extracted with toluene. The organic layer is washed with cold water and brine and dried over anhydrous sodium sulfate.

-

Rearrangement and Trapping: The toluene solution of the acyl azide is heated at 80-90 °C until the evolution of nitrogen gas ceases. The resulting isocyanate is then hydrolyzed by the addition of aqueous hydrochloric acid and heating to reflux for 4 hours to yield the primary amine.

-

Work-up and Isolation: The reaction mixture is cooled and made basic with aqueous sodium hydroxide. The product is extracted with ether, and the combined organic layers are dried and concentrated to afford trans-2-phenylcyclopropylamine.

Caption: Logical steps of the Curtius rearrangement.

Signaling Pathway Context

The ultimate products derived from this compound, the arylpiperazines, exert their pharmacological effects by modulating dopaminergic signaling pathways in the central nervous system. As antagonists, they block the binding of dopamine to D2 and D4 receptors, thereby inhibiting downstream signaling cascades.

Dopamine D2 Receptor Antagonism Signaling Diagram:

Caption: Inhibition of D2 receptor signaling by arylpiperazine antagonists.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C10H9ClO |

| Molecular Weight | 180.63 g/mol |

| CAS Number | 939-87-7 |

| Boiling Point | 108-110 °C at 2 mmHg |

| Density | 1.163 g/mL at 25 °C |

| Refractive Index | n20/D 1.556 |

| Appearance | Liquid |

Safety Precautions: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and highly specific reagent in medicinal chemistry and drug development. Its primary utility lies in its role as a key building block for the synthesis of potent dopamine D2/D4 receptor antagonists, which are of significant interest for the development of novel antipsychotic therapies. The detailed synthetic protocols and workflow diagrams presented in this guide are intended to facilitate the work of researchers in this field, enabling the efficient and safe utilization of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of trans-2-Phenylcyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis pathway for trans-2-phenylcyclopropanecarbonyl chloride, a key intermediate in the synthesis of various chemical entities, including arylpiperazines with potential antipsychotic applications.[1][2] The guide details the synthesis of the carboxylic acid precursor followed by its conversion to the target acyl chloride, presenting detailed experimental protocols, quantitative data, and process diagrams.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the precursor, trans-2-phenylcyclopropanecarboxylic acid, commonly starting from trans-cinnamic acid derivatives. The second stage is the conversion of this carboxylic acid to the corresponding acyl chloride using a suitable chlorinating agent.

Caption: Overall two-stage synthesis pathway.

Stage 1: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

A modern and efficient method for synthesizing the trans-2-phenylcyclopropanecarboxylic acid precursor avoids the difficult separation of cis/trans isomers that arises from older methods using styrene and ethyl diazoacetate.[3][4] This preferred pathway utilizes a derivative of trans-cinnamic acid and employs a cyclopropanation reaction, such as the Corey-Chaykovsky reaction.

Experimental Protocol: Cyclopropanation and Hydrolysis

This protocol is adapted from synthetic procedures outlined for the formation of the cyclopropane ring from a cinnamic acid ester, followed by hydrolysis.[4]

-

Preparation of the Ylide: A solution of potassium tert-butoxide is prepared in dimethyl sulfoxide (DMSO). To this cooled solution, trimethylsulfoxonium iodide is added to form the sulfur ylide in situ.

-

Cyclopropanation: A solution of ethyl cinnamate (or another suitable ester) in DMSO is added dropwise to the ylide solution. The reaction mixture is stirred, typically for several hours, allowing the cyclopropanation to proceed.

-

Hydrolysis: After the cyclopropanation is complete, an aqueous solution of a strong base (e.g., potassium hydroxide) is added directly to the reaction mixture. The mixture is heated (e.g., to 60°C) for several hours to hydrolyze the ester to the corresponding carboxylate salt.[4]

-

Workup and Isolation: The mixture is cooled, and water is added. The aqueous solution is acidified with a mineral acid, such as hydrochloric acid, which precipitates the trans-2-phenylcyclopropanecarboxylic acid.

-

Purification: The crude product is extracted into an organic solvent (e.g., toluene). The organic phases are combined, washed with water, and the solvent is removed under reduced pressure to yield the carboxylic acid product.[4]

Caption: Experimental workflow for precursor synthesis.

Stage 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5][6][7] Both reagents are highly effective as they produce gaseous byproducts, which simplifies the isolation of the desired acyl chloride.[8][9]

Comparison of Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Typical Conditions | Neat reagent or in a solvent (e.g., toluene), often heated (e.g., 60°C).[4][5][7] | In an inert solvent (e.g., DCM) at room temperature.[5] |

| Catalyst | Generally not required. | Catalytic amount of DMF is commonly used.[5] |

| Byproducts | SO₂(g), HCl(g).[7][8] | CO(g), CO₂(g), HCl(g).[6][9] |

| Selectivity | Highly reactive; may not be suitable for acid-sensitive substrates. | Generally milder and more selective, often preferred for complex molecules.[10] |

| Workup | Excess reagent and solvent removed by distillation/evaporation.[7] | Excess reagent and solvent removed by evaporation.[9] |

Reaction Mechanism with Thionyl Chloride

The reaction proceeds through a highly reactive chlorosulfite intermediate. The hydroxyl group of the carboxylic acid is converted into a good leaving group, which is subsequently displaced by a chloride ion.[11][12]

Caption: Simplified mechanism for chlorination with SOCl₂.

Experimental Protocols

Method A: Using Thionyl Chloride This protocol is based on a procedure described in the patent literature.[4]

-

Reaction Setup: To the crude or purified trans-2-phenylcyclopropanecarboxylic acid, add an excess of thionyl chloride (e.g., 1.5-2.0 equivalents), optionally in a solvent like toluene.

-

Reaction: Heat the mixture to approximately 60°C and stir for 2-4 hours, or until gas evolution (HCl, SO₂) ceases.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride and any solvent under reduced pressure (distillation).

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.[1]

Method B: Using Oxalyl Chloride This is a general procedure for converting carboxylic acids to acyl chlorides under milder conditions.[5][10]

-

Reaction Setup: Dissolve the trans-2-phenylcyclopropanecarboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or benzene under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Reagent Addition: Slowly add oxalyl chloride (approx. 1.1-1.5 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Reaction: Continue stirring the mixture at room temperature for 1-2 hours after the addition is complete.

-

Isolation: Remove the solvent and any excess reagent in vacuo to yield the crude acyl chloride, which is often pure enough for subsequent steps.[10] If necessary, it can be purified by vacuum distillation.

Physicochemical and Quantitative Data

| Property | trans-2-Phenylcyclopropanecarboxylic Acid | trans-2-Phenyl-1-cyclopropanecarbonyl Chloride |

| CAS Number | 939-90-2[13] | 939-87-7[1][14][15] |

| Molecular Formula | C₁₀H₁₀O₂[3][13] | C₁₀H₉ClO[14][15] |

| Molecular Weight | 162.19 g/mol | 180.63 g/mol [1][15] |

| Appearance | White to off-white powder | Liquid[1] |

| Melting Point | 86-88 °C | N/A |

| Boiling Point | N/A | 108-110 °C at 2 mmHg[1] |

| Density | N/A | 1.163 g/mL at 25 °C[1] |

| Refractive Index | N/A | n20/D 1.556[1] |

References

- 1. 反-2-苯基-1-环丙甲酰氯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. trans-2-Phenyl-1-cyclopropanecarbonyl chloride technical grade, 90 939-87-7 [sigmaaldrich.com]

- 3. Buy trans-2-Phenylcyclopropanecarboxylic acid | 939-90-2 [smolecule.com]

- 4. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cyclopropanecarbonyl chloride, 2-phenyl-, trans- [webbook.nist.gov]

- 15. scbt.com [scbt.com]

Unraveling the Molecular Reactivity of trans-2-Phenylcyclopropanecarbonyl Chloride: A Technical Guide to its Hypothesized Mechanism of Action as a Covalent Serine Hydrolase Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

trans-2-Phenylcyclopropanecarbonyl chloride is a reactive chemical entity characterized by a strained cyclopropane ring coupled with an electrophilic acyl chloride group. While direct studies on its specific biological mechanism of action are not extensively documented in publicly available literature, its chemical structure strongly suggests a high potential for covalent modification of protein nucleophiles. This technical guide delineates a hypothesized mechanism of action for this compound as a covalent inhibitor of serine hydrolases, a large and functionally diverse class of enzymes implicated in numerous physiological processes. This document provides a theoretical framework for its reactivity, detailed experimental protocols to investigate this hypothesis, and visual representations of the proposed molecular interactions and experimental workflows.

Hypothesized Mechanism of Action: Covalent Inhibition of Serine Hydrolases

The central hypothesis is that this compound acts as an irreversible covalent inhibitor of serine hydrolases. This proposed mechanism is predicated on the high reactivity of the acyl chloride functional group towards nucleophilic amino acid residues that are characteristic of the active sites of these enzymes.

The Catalytic Triad and Covalent Modification:

Serine hydrolases, including key enzymes in the endocannabinoid system like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), possess a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues. The serine residue, rendered highly nucleophilic by the adjacent histidine and aspartate, is the primary site of enzymatic catalysis.

The proposed mechanism of inhibition by this compound involves the following steps:

-

Initial Binding: The inhibitor initially forms a non-covalent complex with the enzyme's active site. The phenylcyclopropane moiety may contribute to the binding affinity and selectivity through hydrophobic and van der Waals interactions within the substrate-binding pocket.

-

Nucleophilic Attack: The activated serine nucleophile in the catalytic triad attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent acyl-enzyme intermediate, with the concomitant release of hydrochloric acid. This acylation of the active site serine residue effectively renders the enzyme inactive.

Due to the stability of the resulting ester linkage, this inhibition is likely to be irreversible or very slowly reversible, leading to a time-dependent loss of enzyme activity.

Potential Therapeutic Relevance

The inhibition of specific serine hydrolases has significant therapeutic potential. For instance, inhibition of FAAH and MAGL can modulate the levels of endogenous cannabinoids, offering therapeutic avenues for pain, inflammation, anxiety, and neurodegenerative disorders. If validated, this compound or its derivatives could serve as chemical probes to study these enzymes or as starting points for the development of novel therapeutics.

Data Presentation

As of the current review, no specific quantitative data for the inhibition of serine hydrolases by this compound is available in the public domain. The following table is a template for how such data, once generated through the experimental protocols outlined below, should be structured for clear comparison.

| Enzyme Target | Inhibitor Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |

| FAAH | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| MAGL | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| [Other Serine Hydrolase] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Table 1: Template for Quantitative Analysis of Enzyme Inhibition. |

Experimental Protocols

To test the hypothesis that this compound is a covalent inhibitor of serine hydrolases, the following detailed experimental protocols are proposed.

Protocol 1: In Vitro Fluorometric Assay for FAAH Inhibition

This protocol is adapted from established methods for assessing FAAH activity.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of test concentrations.

-

Enzyme Preparation: Dilute the recombinant human FAAH to the desired working concentration in cold FAAH Assay Buffer.

-

Assay Setup:

-

Inhibitor Wells: To each well, add 170 µL of FAAH Assay Buffer, 10 µL of the diluted FAAH enzyme, and 10 µL of the inhibitor solution.

-

Control Wells (100% Activity): Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.

-

Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of DMSO.

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for potential covalent modification.

-

Reaction Initiation: Add 10 µL of the FAAH substrate to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence intensity kinetically over 30 minutes or as an endpoint reading after a fixed time. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Colorimetric Assay for MAGL Inhibition

This protocol is based on the hydrolysis of a chromogenic substrate.

Materials:

-

Recombinant human MAGL

-

MAGL Assay Buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

MAGL Substrate (e.g., 4-nitrophenyl acetate)

-

This compound

-

DMSO

-

96-well clear microplates

-

Absorbance plate reader

Procedure:

-

Inhibitor and Enzyme Preparation: Follow the same preparation steps as in the FAAH protocol, using the appropriate enzyme and buffer.

-

Assay Setup:

-

Inhibitor Wells: Add 150 µL of MAGL Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the inhibitor solution.

-

Control Wells (100% Activity): Add 150 µL of MAGL Assay Buffer, 10 µL of diluted MAGL, and 10 µL of DMSO.

-

Background Wells: Add 160 µL of MAGL Assay Buffer and 10 µL of DMSO.

-

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes.

-

Reaction Initiation: Add 10 µL of the MAGL substrate to all wells.

-

Measurement: Incubate for 10 minutes at room temperature and then measure the absorbance at 405-415 nm.

-

Data Analysis: Perform data analysis as described in the FAAH protocol to determine the IC50 value.

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This protocol allows for the identification of protein targets in a complex proteome.

Materials:

-

Cell or tissue lysate

-

Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

-

This compound

-

DMSO

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare a cell or tissue lysate with a standardized protein concentration.

-

Competitive Inhibition:

-

Inhibitor Treatment: Incubate aliquots of the proteome with varying concentrations of this compound (or DMSO for control) for 30 minutes at room temperature.

-

-

Probe Labeling: Add the FP-Rh probe to all samples and incubate for another 30 minutes.

-

SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Visualization: Scan the gel using a fluorescence scanner.

-

Analysis: A reduction in the fluorescence intensity of a specific protein band in the inhibitor-treated lanes compared to the control lane indicates that the protein is a target of this compound. The target protein can be identified by excising the band and using mass spectrometry-based proteomics.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Caption: Covalent modification of a serine hydrolase active site.

Caption: Workflow for competitive activity-based protein profiling.

Caption: Hypothesized signaling pathway modulation.

While direct experimental evidence for the biological targets of this compound is currently lacking, its chemical structure provides a strong rationale for its potential as a covalent inhibitor of serine hydrolases. The proposed mechanism of action, involving the acylation of the active site serine residue, is a well-established paradigm for many small molecule inhibitors. The experimental protocols detailed in this guide provide a clear roadmap for researchers to test this hypothesis, identify specific protein targets, and quantify the inhibitory potency of this compound. The validation of this hypothesized mechanism could open new avenues for the use of this compound and its analogs as valuable tools in chemical biology and drug discovery.

An In-depth Technical Guide to trans-2-Phenylcyclopropanecarbonyl Chloride (CAS: 939-87-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Phenylcyclopropanecarbonyl chloride is a valuable synthetic intermediate, particularly in the field of medicinal chemistry and drug development. Its rigid cyclopropane scaffold and the presence of a reactive acyl chloride group make it a key building block for introducing the trans-2-phenylcyclopropyl moiety into larger molecules. This moiety is found in a number of biologically active compounds, including analogs of the monoamine oxidase inhibitor tranylcypromine. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a liquid at room temperature and is classified as a corrosive substance, requiring careful handling.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 939-87-7 | [3] |

| Molecular Formula | C₁₀H₉ClO | [3] |

| Molecular Weight | 180.63 g/mol | [3] |

| Appearance | Liquid | [2] |

| Density | 1.163 g/mL at 25 °C | [2] |

| Boiling Point | 108-110 °C at 2 mmHg | [2] |

| Refractive Index | n20/D 1.556 | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| InChI | 1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 | [2] |

| InChIKey | SODZBMGDYKEZJG-DTWKUNHWSA-N | [2] |

| SMILES | ClC(=O)[C@@H]1C[C@H]1c2ccccc2 | [2] |

| Synonyms | trans-2-Phenylcyclopropane-1-carboxylic acid chloride, (1R,2R)-rel-2-Phenylcyclopropanecarbonyl chloride | [1] |

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is available from the NIST WebBook. The spectrum displays a molecular ion peak and characteristic fragmentation patterns.

Table of Mass Spectrometry Data

| m/z | Interpretation |

| 180 | [M]+ (molecular ion) |

| 145 | [M-Cl]+ |

| 117 | [C9H9]+ |

| 115 | [C9H7]+ |

| 91 | [C7H7]+ (tropylium ion) |

| 77 | [C6H5]+ (phenyl ion) |

Expected NMR and IR Data

Based on the structure of this compound and data from analogous compounds, the following spectroscopic features are anticipated:

Expected 1H NMR Chemical Shifts (CDCl3)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (5H) | 7.2 - 7.4 | m |

| Cyclopropyl CH-Ph (1H) | 2.6 - 2.8 | ddd |

| Cyclopropyl CH-COCl (1H) | 2.2 - 2.4 | ddd |

| Cyclopropyl CH₂ (2H) | 1.4 - 1.8 | m |

Expected 13C NMR Chemical Shifts (CDCl3)

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 170 - 175 |

| Aromatic C (quaternary) | 138 - 142 |

| Aromatic CH | 126 - 129 |

| Cyclopropyl CH-Ph | 30 - 35 |

| Cyclopropyl CH-COCl | 28 - 33 |

| Cyclopropyl CH₂ | 15 - 20 |

Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (acyl chloride) | 1780 - 1815 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (cyclopropyl) | 2900 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-Cl | 600 - 800 | Strong |

Experimental Protocols

Synthesis of this compound

The most common method for the preparation of this compound involves the treatment of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride.

Reaction:

References

An In-depth Technical Guide to the Molecular Structure of trans-2-Phenylcyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of trans-2-Phenylcyclopropanecarbonyl chloride. The information is intended to support research and development activities where this compound is of interest.

Molecular Identity and Physicochemical Properties

This compound is a reactive acyl chloride featuring a phenyl-substituted cyclopropane ring. Its unique strained ring system and reactive carbonyl group make it a valuable building block in organic synthesis.

Chemical Identifiers

A collection of chemical identifiers for this compound is provided in the table below for unambiguous identification.

| Identifier Type | Value |

| CAS Number | 939-87-7[1][2][3] |

| Molecular Formula | C₁₀H₉ClO[1][2] |

| Molecular Weight | 180.63 g/mol [1][3] |

| IUPAC Name | (1R,2R)-rel-2-Phenylcyclopropane-1-carbonyl chloride |

| InChI | InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1[1] |

| InChIKey | SODZBMGDYKEZJG-DTWKUNHWSA-N[1] |

| SMILES | ClC(=O)[C@H]1C[C@H]1c2ccccc2 |

| Synonyms | trans-2-Phenylcyclopropane-1-carboxylic acid chloride, (±)-trans-2-Phenylcyclopropanecarboxylic acid chloride, NSC 80667[4] |

Physicochemical Data

Key physicochemical properties of this compound are summarized in the following table.

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 130 °C @ 10 Torr[4] |

| Density | 1.258 g/cm³[4] |

| Refractive Index (n20/D) | 1.556[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the corresponding carboxylic acid, trans-2-phenylcyclopropanecarboxylic acid.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

This procedure is adapted from a reliable method for the preparation of the precursor acid.

Materials:

-

Styrene

-

Ethyl diazoacetate

-

Xylene

-

Sodium hydroxide

-

Ethanol

-

Benzene

-

Hydrochloric acid

-

Petroleum ether

Procedure:

-

Cyclopropanation: A solution of ethyl diazoacetate and styrene is added dropwise to refluxing xylene over 90 minutes. The mixture is refluxed for an additional 90 minutes. The xylene is then removed under reduced pressure, and the residual oil is distilled to yield a mixture of ethyl cis- and trans-2-phenylcyclopropanecarboxylate.

-

Selective Saponification: The mixture of esters is refluxed with a specific amount of sodium hydroxide in ethanol and water. This condition preferentially saponifies the trans-ester.

-

Isolation of trans-Acid: After the reaction, water and benzene are added, and the layers are separated. The aqueous layer, containing the sodium salt of the trans-acid, is washed with benzene. The aqueous solution is then acidified with concentrated hydrochloric acid and extracted with benzene. The benzene extracts are combined, partially distilled to remove water, and then diluted with petroleum ether. Upon cooling, trans-2-phenylcyclopropanecarboxylic acid crystallizes and is collected by filtration.

Experimental Protocol: Synthesis of this compound

This procedure is based on the general conversion of carboxylic acids to acyl chlorides.

Materials:

-

trans-2-Phenylcyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (optional, as solvent)

Procedure:

-

To a solution of trans-2-phenylcyclopropanecarboxylic acid, optionally in an inert solvent like toluene, thionyl chloride is added at a controlled temperature (e.g., 60 °C).

-

The reaction mixture is stirred at this temperature for a period of time (e.g., 2 hours) to ensure complete conversion.

-

Excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is available and provides key information about its molecular weight and fragmentation pattern.

Data from NIST WebBook: The mass spectrum shows a molecular ion peak consistent with the calculated molecular weight.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Spectroscopic Data for trans-2-Phenylcyclopropanecarboxylic Acid:

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the phenyl protons, and the distinct protons of the cyclopropyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the phenyl ring, and the carbons of the cyclopropyl ring. |

| IR | A strong carbonyl (C=O) stretching band, and characteristic absorptions for the C-H bonds of the aromatic and cyclopropyl groups, as well as a broad O-H stretch from the carboxylic acid. |

Researchers are advised to acquire and interpret the spectra of this compound upon its synthesis to confirm its identity and purity. The expected IR spectrum of the acid chloride would show a characteristic shift of the carbonyl stretching frequency to a higher wavenumber compared to the carboxylic acid, and the disappearance of the O-H stretching band.

Logical Relationships in Characterization

The characterization of this compound follows a logical workflow to confirm its identity and structure.

References

The Biological Activity of trans-2-Phenylcyclopropanecarbonyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trans-2-phenylcyclopropane scaffold is a privileged motif in medicinal chemistry, most famously represented by the antidepressant drug tranylcypromine. Derivatives originating from trans-2-phenylcyclopropanecarbonyl chloride, a key synthetic intermediate, have demonstrated a wide range of biological activities by targeting various enzymes crucial in human disease and microbial survival. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their roles as inhibitors of Monoamine Oxidases (MAO), Lysine-Specific Demethylase 1 (LSD1), and O-acetylserine sulfhydrylase (OASS).

Core Biological Activities and Therapeutic Targets

Derivatives of this compound, primarily as amides and other related functional groups, exhibit potent inhibitory activity against several key enzymes. The inherent strain of the cyclopropane ring and the stereochemistry of the phenyl group contribute to the binding and inactivation of these targets.

Monoamine Oxidase (MAO) Inhibition

The foundational biological activity associated with the trans-2-phenylcyclopropane structure is the inhibition of MAO-A and MAO-B. These flavoenzymes are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAOs leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the antidepressant effects of drugs like tranylcypromine.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, the trans-2-phenylcyclopropane scaffold has been identified as a potent inhibitor of LSD1, a flavin-dependent enzyme that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9). LSD1 is overexpressed in various cancers and plays a crucial role in tumorigenesis, making it a promising target for cancer therapy. Many derivatives have been developed to enhance selectivity for LSD1 over MAOs.

O-acetylserine Sulfhydrylase (OASS) Inhibition

In the realm of antibacterial drug discovery, derivatives of trans-2-phenylcyclopropane carboxylic acid have been investigated as inhibitors of OASS. This pyridoxal-5'-phosphate-dependent enzyme is essential for cysteine biosynthesis in bacteria but is absent in mammals, presenting an attractive target for the development of novel antibiotics.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of various this compound derivatives against their primary targets. The data has been compiled from multiple research publications.

Table 1: Inhibitory Activity of trans-2-Phenylcyclopropane Derivatives against MAO-A and MAO-B

| Compound ID | R Group (Amide Moiety) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| Tranylcypromine | -NH2 | ~2.0 | ~0.8 | [1] |

| Amide 1 | -NH-CH2-Ph | >100 | 1.5 | [2] |

| Amide 2 | -N(CH3)-CH2-Ph | >100 | 0.5 | [2] |

| Amide 3 | -NH-(4-fluorophenyl) | 5.2 | 0.12 | [2] |

Table 2: Inhibitory Activity of trans-2-Phenylcyclopropane Derivatives against LSD1

| Compound ID | R Group (Amide Moiety) | LSD1 IC50 (nM) | Selectivity vs. MAO-B | Reference |

| TCP-amide 1 | -NH-benzoyl | 25 | >400-fold | [2] |

| TCP-amide 2 | -NH-(4-phenylbenzoyl) | 15 | >600-fold | [2] |

| TCP-amide 3 | -NH-(3-thienoyl) | 5 | 164-fold | [3] |

| TCP-amide 4 | -NH-(4-(benzyloxy)benzoyl) | 8 | >1000-fold | [4] |

Table 3: Inhibitory Activity of trans-2-Phenylcyclopropane Carboxylic Acid Derivatives against O-acetylserine Sulfhydrylase (OASS)

| Compound ID | R Group (at position 2 of cyclopropane) | StOASS-A Kd (µM) | StOASS-B Kd (µM) | Reference |

| OASS-Inhibitor 1 | -CH=CH-COOH | 0.035 | 0.050 | [5] |

| OASS-Inhibitor 2 | -CH2-CH2-COOH | 0.25 | 0.30 | [5] |

| OASS-Inhibitor 3 | -(E)-CH=C(CN)COOH | 0.008 | 0.012 |

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are rooted in their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for assessing enzyme inhibition.

Caption: Signaling pathway of MAO inhibition.

Caption: LSD1 inhibition in cancer pathways.

Caption: General experimental workflow for enzyme inhibition assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of these derivatives. Below are representative protocols for the key enzyme inhibition assays.

In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction, using a fluorescent probe.

-

Reagents and Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

Amplex® Red reagent (fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

Black 96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in potassium phosphate buffer.

-

In a 96-well plate, add 20 µL of each test compound dilution. Include a vehicle control (DMSO) and a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Add 20 µL of MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

-

Prepare a reaction mixture containing kynuramine, Amplex® Red, and HRP in potassium phosphate buffer.

-

Initiate the reaction by adding 60 µL of the reaction mixture to each well.

-

Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) every 5 minutes for 30 minutes at 37°C using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide produced during the demethylation of a histone H3 peptide substrate.

-

Reagents and Materials:

-

Human recombinant LSD1/CoREST complex

-

Biotinylated histone H3 peptide (e.g., H3K4me1 or H3K4me2)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

HEPES buffer (50 mM, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

White 96-well half-area microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in HEPES buffer.

-

Add 5 µL of each test compound dilution to the wells of a 96-well plate.

-

Add 20 µL of the LSD1/CoREST enzyme complex and incubate for 10 minutes at room temperature.

-

Prepare a substrate solution containing the H3 peptide, Amplex® Red, and HRP in HEPES buffer.

-

Start the reaction by adding 25 µL of the substrate solution to each well.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 values.

-

In Vitro O-acetylserine Sulfhydrylase (OASS) Inhibition Assay (Spectrophotometric)

This assay measures the production of L-cysteine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

-

Reagents and Materials:

-

Purified bacterial OASS enzyme

-

O-acetyl-L-serine (OAS) (substrate)

-

Sodium sulfide (Na2S) (co-substrate)

-

DTNB (Ellman's reagent)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Test compounds (dissolved in a suitable solvent)

-

Clear 96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in Tris-HCl buffer.

-

In a 96-well plate, add the test compound, OASS enzyme, OAS, and DTNB.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding Na2S solution.

-

Monitor the increase in absorbance at 412 nm for 10 minutes at 37°C using a microplate reader.

-

The rate of the reaction is proportional to the rate of increase in absorbance.

-

Calculate the percent inhibition and determine the IC50 or Ki values.

-

Conclusion

Derivatives of this compound represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. Their ability to target MAOs, LSD1, and OASS opens up avenues for the development of new treatments for depression, cancer, and bacterial infections. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of this promising chemical scaffold. Careful consideration of selectivity and off-target effects will be crucial in the translation of these findings into clinical applications.

References

- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to trans-2-Phenylcyclopropanecarbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Phenylcyclopropanecarbonyl chloride is a key synthetic intermediate in the development of novel therapeutics, most notably as a precursor to a class of potent and selective dopamine D2/D4 receptor antagonists with potential applications in the treatment of psychosis. This technical guide provides a comprehensive review of the literature, detailing the synthesis, chemical and physical properties, and experimental protocols for the use of this compound. Furthermore, it elucidates the biological context of its application by detailing the signaling pathways of its ultimate molecular targets. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a reactive acyl chloride characterized by the presence of a phenyl-substituted cyclopropane ring. This structural motif is of significant interest in medicinal chemistry due to its conformational rigidity and potential for stereospecific interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClO | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| CAS Number | 939-87-7 | [1] |

| Appearance | Not specified in provided results | |

| Boiling Point | 108-110 °C @ 2 mmHg | |

| Density | 1.163 g/mL at 25 °C | |

| Refractive Index | n20/D 1.556 |

Synthesis of this compound

The synthesis of this compound is typically achieved in two main steps: the synthesis of its precursor, trans-2-phenylcyclopropanecarboxylic acid, followed by its conversion to the acid chloride.

Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

Several methods have been reported for the synthesis of trans-2-phenylcyclopropanecarboxylic acid. A common laboratory-scale synthesis is outlined below.

Experimental Protocol:

A detailed experimental protocol for the synthesis of the precursor acid was not found in the search results. However, a general method involves the cyclopropanation of a styrene derivative followed by hydrolysis.

Conversion to this compound

The conversion of the carboxylic acid to the corresponding acid chloride is a standard transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂).

Experimental Protocol:

To a solution of trans-2-phenylcyclopropanecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), an excess of thionyl chloride (typically 2-3 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction. The reaction mixture is then heated to reflux and monitored for completion (e.g., by the cessation of gas evolution). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation under reduced pressure.[2][3]

Reaction Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

While specific ¹H and ¹³C NMR data for this compound were not explicitly found in the search results, data for its precursor, trans-2-Phenylcyclopropanecarboxylic acid, is available and can be used for comparison.[4][5]

¹H NMR of trans-2-Phenylcyclopropanecarboxylic Acid: The ¹H NMR spectrum of the carboxylic acid would show characteristic signals for the phenyl protons, the cyclopropyl protons, and the acidic proton of the carboxyl group.

¹³C NMR of trans-2-Phenylcyclopropanecarboxylic Acid: The ¹³C NMR spectrum would display signals for the phenyl carbons, the cyclopropyl carbons, and the carbonyl carbon of the carboxylic acid.

Upon conversion to the acid chloride, the following spectral changes are expected:

-

¹H NMR: The acidic proton signal of the carboxylic acid will disappear. The chemical shifts of the adjacent cyclopropyl protons may experience a slight downfield shift due to the increased electron-withdrawing nature of the carbonyl chloride group.

-

¹³C NMR: The carbonyl carbon signal will shift, typically to a different chemical shift value characteristic of an acyl chloride.

Application in the Synthesis of Dopamine D2/D4 Receptor Antagonists

A primary application of this compound is in the synthesis of a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines. These compounds have been identified as potent and selective antagonists of dopamine D2 and D4 receptors, making them promising candidates for the development of novel antipsychotic drugs.[6]

Experimental Protocol for Arylpiperazine Synthesis (General Procedure based on Zhang et al., 2000):

-

Amide Formation: this compound is reacted with an appropriately substituted arylpiperazine in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) to form the corresponding amide intermediate.

-

Reduction: The resulting amide is then reduced to the target amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

Reaction Workflow:

Caption: Synthetic route to trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines.

Biological Context: Dopamine D2/D4 Receptor Signaling

The therapeutic potential of the compounds synthesized from this compound lies in their ability to antagonize dopamine D2 and D4 receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.[7][8]

Dopamine D2 and D4 receptors are coupled to inhibitory G-proteins (Gαi/o).[7][8][9] Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] This, in turn, reduces the activity of protein kinase A (PKA). By antagonizing these receptors, the arylpiperazine derivatives block the action of dopamine, thereby modulating downstream signaling cascades. This mechanism is believed to be responsible for their antipsychotic effects.

Dopamine D2/D4 Receptor Signaling Pathway:

Caption: Simplified signaling pathway of dopamine D2/D4 receptors and the action of antagonists.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent dopamine D2/D4 receptor antagonists highlights its importance in the development of new treatments for psychiatric disorders. This guide has provided a consolidated overview of its synthesis, properties, and applications, offering a valuable resource for researchers in the field of drug discovery and development. Further exploration of the full experimental details from the cited primary literature is recommended for laboratory application.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

Navigating the Challenges of a Reactive Intermediate: A Technical Guide to the Stability and Storage of trans-2-Phenylcyclopropanecarbonyl Chloride

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trans-2-Phenylcyclopropanecarbonyl chloride, a key reagent for researchers, scientists, and professionals in drug development. Due to its inherent reactivity, proper handling and storage are paramount to ensure its integrity and prevent degradation. This document outlines the factors influencing its stability, provides recommended protocols, and details its general reactivity profile.

Core Stability and Reactivity Profile

This compound is a bifunctional molecule, with its reactivity primarily governed by the acyl chloride group and influenced by the strained cyclopropane ring and the adjacent phenyl group. Acyl chlorides are well-understood to be highly reactive electrophiles, susceptible to nucleophilic attack. The primary degradation pathway of concern is hydrolysis.

Hydrolysis: In the presence of moisture, this compound will readily hydrolyze to form trans-2-phenylcyclopropanecarboxylic acid and hydrochloric acid.[1][2] This reaction is typically rapid and exothermic. The mechanism proceeds via a nucleophilic addition-elimination pathway at the carbonyl carbon.[1][2] The presence of acidic fumes (HCl) is a common indicator of hydrolysis.[3]

Influence of Molecular Structure:

-

Acyl Chloride Group: This functional group is inherently reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic.[4]

-

Cyclopropane Ring: The three-membered ring possesses significant angle strain.[5][6] This strain can influence the electronic properties of the adjacent carbonyl group, potentially enhancing its reactivity.[5]

-

Phenyl Group: The phenyl substituent can affect the reactivity of the acyl chloride through electronic effects, including resonance and inductive effects.

Due to this high reactivity, this compound is not found in nature and is synthesized for specific applications in organic chemistry.[7]

Recommended Storage Conditions

To maintain the chemical integrity of this compound, strict adherence to appropriate storage conditions is critical. The following table summarizes the recommended conditions based on safety data sheets and general chemical principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigeration (2-8 °C) | To minimize decomposition rates and vapor pressure. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To exclude atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Container | Tightly sealed, compatible material (e.g., glass) | To prevent ingress of moisture and reaction with container material. |

| Moisture | Strict exclusion of water | Highly susceptible to rapid hydrolysis. |

| Light | Protection from light | While not explicitly stated for this compound, it is good practice for reactive chemicals to prevent potential photochemically induced degradation. |

Experimental Protocols: General Stability Assessment

Objective: To determine the rate of degradation of this compound under specific conditions (e.g., temperature, humidity).

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the compound in sealed vials under an inert atmosphere.

-

Condition Exposure: Store the vials under controlled conditions (e.g., a specific temperature and humidity chamber).

-

Time-Point Analysis: At predetermined time intervals, remove a vial for analysis.

-

Quenching: Immediately quench the reaction by derivatizing the remaining acyl chloride with a suitable nucleophile (e.g., a primary amine to form a stable amide) to prevent further degradation during analysis.

-

Analytical Method: Analyze the quenched sample using a suitable quantitative technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the parent compound and any major degradants.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Below is a graphical representation of a typical experimental workflow for stability testing.

Caption: Workflow for assessing the stability of a reactive acyl chloride.

Incompatible Materials and Decomposition

This compound is incompatible with strong oxidizing agents, strong bases, alcohols, and amines due to its high reactivity. The primary hazardous decomposition product upon contact with water is hydrochloric acid.

The logical relationship between environmental factors and the stability of the compound is illustrated in the diagram below.

Caption: Relationship between storage conditions and compound stability.

Conclusion

The stability of this compound is critically dependent on the stringent exclusion of moisture and storage at refrigerated temperatures under an inert atmosphere. Its inherent reactivity, a valuable trait in chemical synthesis, also necessitates careful handling to prevent degradation. Researchers and drug development professionals should adhere to the recommended storage and handling protocols to ensure the quality and efficacy of this important chemical intermediate. Future work to quantify the degradation kinetics under various conditions would be of significant value to the scientific community.

References

- 1. savemyexams.com [savemyexams.com]

- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [ourarchive.otago.ac.nz]

- 7. 反-2-苯基-1-环丙甲酰氯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to trans-2-Phenylcyclopropanecarbonyl Chloride: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Phenylcyclopropanecarbonyl chloride is a key synthetic intermediate, primarily recognized for its role in the synthesis of pharmacologically active compounds, most notably the monoamine oxidase inhibitor, tranylcypromine. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this reactive acyl chloride. Detailed experimental protocols for the synthesis of its precursor, trans-2-phenylcyclopropane-1-carboxylic acid, and its subsequent conversion to the target compound are presented. Quantitative physical and chemical data are systematically tabulated for easy reference. Furthermore, this guide illustrates the synthetic utility and biological relevance of this compound through workflow diagrams and a representative signaling pathway of a key derivative, all rendered using the DOT language for clarity and reproducibility.

Introduction

This compound, with the CAS registry number 939-87-7, is a cyclopropane-containing acyl chloride. The strained three-membered ring and the presence of the reactive acid chloride functionality make it a valuable building block in organic synthesis. Its historical significance is intrinsically linked to the development of early antidepressants, and it continues to be utilized in the synthesis of novel therapeutic agents. This guide will delve into the historical context of its discovery, provide detailed synthetic procedures, and explore the biological significance of the molecules derived from it.

Discovery and History

The discovery of this compound is not marked by a singular, celebrated event but rather by its emergence as a crucial intermediate in the synthesis of psychoactive compounds. Its history is closely intertwined with that of trans-2-phenylcyclopropylamine, the active ingredient in the antidepressant drug tranylcypromine.

Tranylcypromine was first synthesized in 1948 by Burger and Yost as an amphetamine analog.[1] However, its potent monoamine oxidase (MAO) inhibitory activity was not discovered until 1959.[2] This discovery was a significant milestone in psychopharmacology. The synthesis of tranylcypromine necessitates the formation of a 2-phenylcyclopropane scaffold, and a common synthetic route proceeds through the corresponding carboxylic acid and its derivatives.

The preparation of trans-2-phenylcyclopropane-1-carboxylic acid, the immediate precursor to the acyl chloride, was a key step. Early methods involved the reaction of styrene with diazoacetic ester, followed by hydrolysis and separation of the cis and trans isomers. The conversion of the stable carboxylic acid to the more reactive acyl chloride is a standard chemical transformation, and it is in this context that this compound became a compound of interest. While the exact first synthesis of the acyl chloride is not well-documented in a standalone publication, its use is implied in the various synthetic routes developed for tranylcypromine and other derivatives. For instance, a common method for forming the amide bond in the synthesis of related compounds would proceed via the highly reactive acyl chloride.

Physicochemical Properties

A summary of the key quantitative data for this compound and its parent carboxylic acid is provided below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 939-87-7 | [3][4] |

| Molecular Formula | C₁₀H₉ClO | [3][4] |

| Molecular Weight | 180.63 g/mol | [3][4] |

| Boiling Point | 130 °C @ 10 Torr; 108-110 °C @ 2 mmHg | [3],[5] |

| Density | 1.163 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.556 | [3][5] |

Table 2: Physical and Chemical Properties of trans-2-Phenylcyclopropane-1-carboxylic Acid

| Property | Value | Reference(s) |

| CAS Number | 939-90-2 | [6] |

| Molecular Formula | C₁₀H₁₀O₂ | [6] |

| Molecular Weight | 162.19 g/mol | [6] |

| Melting Point | 86-88 °C | [6] |

Experimental Protocols

The synthesis of this compound is a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor, trans-2-phenylcyclopropane-1-carboxylic acid, followed by its conversion to the acyl chloride.

Synthesis of (±)-trans-2-Phenylcyclopropane-1-carboxylic Acid

A well-established and detailed procedure for the synthesis of the cis/trans mixture of the corresponding ethyl ester, followed by hydrolysis and separation of the trans-carboxylic acid, is available in Organic Syntheses.[7] A summary of this procedure is provided below.

Reaction Scheme:

Styrene + Ethyl diazoacetate → Ethyl cis/trans-2-phenylcyclopropanecarboxylate → cis/trans-2-Phenylcyclopropanecarboxylic acid → trans-2-Phenylcyclopropane-1-carboxylic acid

Protocol Summary (based on Organic Syntheses, Coll. Vol. 5, p.923):

-

Cyclopropanation: A solution of ethyl diazoacetate and styrene is added dropwise to refluxing xylene. After the addition is complete, the solution is refluxed for an additional 90 minutes. The xylene is removed under reduced pressure, and the residual oil is distilled to yield a mixture of ethyl cis- and trans-2-phenylcyclopropanecarboxylate.

-

Hydrolysis: The mixture of esters is hydrolyzed by refluxing with sodium hydroxide in an ethanol-water mixture.

-

Isomer Separation: The resulting mixture of cis- and trans-2-phenylcyclopropanecarboxylic acids can be separated. The trans isomer is typically isolated through fractional crystallization.

Synthesis of this compound

Reaction Scheme:

trans-2-Phenylcyclopropane-1-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl

Detailed Experimental Protocol:

-

Apparatus: A flame-dried, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a basic solution (e.g., NaOH) trap to neutralize the evolved HCl and SO₂ gases. All operations should be conducted in a well-ventilated fume hood.

-

Reagents:

-

trans-2-Phenylcyclopropane-1-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq, can also be used as solvent)

-

Anhydrous solvent (optional, e.g., toluene, dichloromethane)

-

-

Procedure:

-

To the round-bottomed flask, add trans-2-Phenylcyclopropane-1-carboxylic acid.

-

Slowly add thionyl chloride to the carboxylic acid at room temperature with stirring. If using a solvent, dissolve the carboxylic acid in the solvent before adding the thionyl chloride.

-

After the initial gas evolution subsides, the reaction mixture is gently heated to reflux (the temperature will depend on the solvent used, if any; for neat thionyl chloride, the boiling point is 76 °C).

-

The reaction is monitored for completion (typically 1-3 hours), which is often indicated by the cessation of gas evolution.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Excess thionyl chloride and the solvent (if used) are removed by distillation, followed by vacuum distillation to purify the crude this compound. The product is a liquid at room temperature.[5]

-

Synthetic Utility and Biological Relevance

This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its primary utility lies in its ability to readily undergo nucleophilic acyl substitution reactions to form amides, esters, and other carboxylic acid derivatives.

Synthesis of Tranylcypromine

As previously mentioned, a key application of this acyl chloride is in the synthesis of tranylcypromine. The synthesis can proceed via the Curtius rearrangement of the corresponding acyl azide, which is formed from the acyl chloride.

Caption: Synthetic pathway to Tranylcypromine.

Synthesis of Arylpiperazine Derivatives

This compound has also been used in the synthesis of novel arylpiperazine derivatives that have been investigated as potential antipsychotic agents.[5] These compounds act as antagonists at dopamine D2 and D4 receptors.

Caption: Workflow for arylpiperazine synthesis.

Biological Signaling Pathway of a Key Derivative: Tranylcypromine

Tranylcypromine exerts its therapeutic effect by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.

Caption: Mechanism of action of Tranylcypromine.

Conclusion

This compound is a historically significant and synthetically versatile chemical intermediate. Its importance stems from its role in the development of tranylcypromine, a landmark antidepressant. The methodologies for its synthesis, proceeding from readily available starting materials, are well-established. For researchers and drug development professionals, this compound remains a valuable building block for the creation of novel compounds with potential therapeutic applications, particularly in the realm of neuroscience. This guide has provided a detailed overview of its history, synthesis, and relevance, aiming to serve as a practical resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols: Acylation Reactions Using trans-2-Phenylcyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Phenylcyclopropanecarbonyl chloride is a valuable acylating agent, primarily utilized in the synthesis of pharmacologically active compounds. Its rigid, strained cyclopropane ring and the adjacent phenyl group provide a unique structural motif that has proven effective in the design of enzyme inhibitors. This document provides detailed application notes on the use of this compound in acylation reactions, with a focus on the synthesis of small molecules for drug discovery, and includes a representative protocol for the acylation of amines.

The most prominent application of this reagent is in the synthesis of analogues of tranylcypromine (trans-2-phenylcyclopropylamine), a non-selective, irreversible inhibitor of monoamine oxidase.[1] More recently, derivatives synthesized from this compound have been instrumental in the development of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target in oncology.

Key Applications

-

Synthesis of Tranylcypromine Analogues as LSD1 Inhibitors: The trans-2-phenylcyclopropylamine scaffold is a key pharmacophore for the inhibition of LSD1. Acylation of various amines with this compound, followed by further synthetic modifications, allows for the generation of a diverse library of potential LSD1 inhibitors for screening and lead optimization in cancer therapy.

-

Amide Bond Formation: this compound readily reacts with primary and secondary amines to form stable amide bonds. This reaction is fundamental in medicinal chemistry for linking different molecular fragments and exploring structure-activity relationships (SAR).

-

Ester Synthesis: In addition to amines, the acid chloride can be reacted with alcohols to form corresponding esters, which can serve as prodrugs or as intermediates in further synthetic transformations.

-

Chemical Probe Development: While not extensively documented, the reactivity of this compound makes it a potential candidate for the development of chemical probes to study the active sites of enzymes that recognize or are inhibited by the trans-2-phenylcyclopropylcarbonyl moiety.

Data Presentation

Table 1: Representative Acylation Reaction Parameters

| Parameter | Value/Condition | Notes |

| Substrate | Primary or Secondary Amine | The nucleophilicity of the amine will affect reaction rate. |

| Reagent | This compound | Typically used in slight excess (1.05-1.2 equivalents). |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |

| Base | Triethylamine (TEA), Pyridine, or excess amine | Used to scavenge the HCl byproduct. Typically 2-3 equivalents. |

| Temperature | 0 °C to room temperature | The reaction is often initiated at 0 °C and then allowed to warm to room temperature. |

| Reaction Time | 1-12 hours | Monitored by Thin Layer Chromatography (TLC) or LC-MS. |

| Work-up | Aqueous wash (e.g., sat. NaHCO3, brine) | To remove excess reagents and byproducts. |

| Purification | Column chromatography on silica gel | Eluent system depends on the polarity of the product. |

| Typical Yield | >80% | Highly dependent on the specific substrate and reaction conditions. |

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine with this compound (Schotten-Baumann Conditions)

This protocol describes a general method for the synthesis of an N-substituted-trans-2-phenylcyclopropanecarboxamide.

Materials:

-

Amine substrate (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (TEA) or Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-